molecular formula C30H48O3 B107847 3-Epiursolic acid CAS No. 989-30-0

3-Epiursolic acid

Cat. No. B107847
CAS RN: 989-30-0
M. Wt: 456.7 g/mol
InChI Key: WCGUUGGRBIKTOS-XHINXETDSA-N
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Description

3-Epiursolic acid is a pentacyclic triterpene saponin that has been identified as a novel H5N1 virus entry inhibitor. It is derived from ursolic acid, a common triterpenoid found in many plants, which is known for its various biological activities. The modification of 3-epiursolic acid to enhance its antiviral properties has been a subject of recent research, particularly in the context of influenza virus infections .

Synthesis Analysis

The synthesis of 3-epiursolic acid derivatives involves the conjugation of the 3-O-β-chacotriosyl residue with different side chains. This process has been optimized to improve the antiviral activities of these compounds against the H5N1 virus. The synthesis of these derivatives is a crucial step in developing potent antiviral agents that can act as entry inhibitors for the virus, thereby preventing infection .

Molecular Structure Analysis

The molecular structure of 3-epiursolic acid derivatives plays a significant role in their ability to inhibit the H5N1 virus. The structure-activity relationship (SAR) studies have shown that the modifications at the C-28 position of the 3-O-β-chacotriosyl epiursolic acid can significantly enhance the binding affinity to the viral envelope HA protein. This tight binding is essential for blocking the virus from invading host cells .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-epiursolic acid derivatives are tailored to produce compounds with strong anti-H5N1 potency. The lead compound, referred to as compound 10 in the study, has shown to possess the strongest anti-H5N1 activity at low-micromole levels without cytotoxicity, outperforming known antiviral agents like ribavirin. The reactions are designed to yield derivatives that can interact effectively with the viral proteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-epiursolic acid derivatives are closely related to their antiviral efficacy. These properties include solubility, stability, and the ability to interact with biological targets such as the HA protein of the H5N1 virus. The optimization of these properties is crucial for the development of effective antiviral agents. The derivatives synthesized in the study have shown promising results in vitro, indicating their potential as therapeutic agents against H5N1 .

Scientific Research Applications

Antiviral Applications

3-Epiursolic acid has been identified as a potential antiviral agent. A study by Li et al. (2020) explored its derivatives as novel H5N1 virus entry inhibitors. The derivatives of 3-epiursolic acid showed strong anti-H5N1 potency without cytotoxicity, demonstrating its potential in influenza virus treatment.

Biochemical Research

In the broader context of biochemical research, Jin et al. (2020) examined a sulfated glucurono-xylo-rhamnan from Enteromorpha prolifera, which includes a structure similar to 3-epiursolic acid. This research highlights the diverse biochemical applications and potential therapeutic uses of compounds structurally related to 3-epiursolic acid.

Cancer Research

A study by Ramalho et al. (2014) identified triterpenoids like 3-epiursolic acid as new competitive inhibitors for cathepsin L, which plays a significant role in tumor progression. This discovery points towards the potential use of 3-epiursolic acid and its derivatives in developing novel anticancer agents.

Plant-Based Research

3-Epiursolic acid is also a subject of interest in plant-based research. Miyaichi et al. (2006) studied the constituents of the leaves of Conandron ramondioides, which included 3-epiursolic acid. This research contributes to the understanding of the diverse chemical components found in plants and their potential applications.

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

properties

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21+,22-,23-,24+,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGUUGGRBIKTOS-XHINXETDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Epiursolic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
S Li, X Jia, H Li, Y Ye, X Zhang, Y Gao, G Guo… - Bioorganic & Medicinal …, 2020 - Elsevier
… And then, the present study determined whether the above 3-epiursolic acid saponins exert anti… The important aglycone 3-epiursolic acid (U1) was obtained from the natural ursolic acid (…
Number of citations: 2 www.sciencedirect.com
M Deepak, SS Handa - Phytotherapy Research: An …, 2000 - Wiley Online Library
… Column chromatography (CC) over silica gel of fraction (B) with hexane:ethyl acetate (99:1) yielded a mixture of 3-epiursolic acid and 3-epioleanolic acid which could be separated by …
Number of citations: 211 onlinelibrary.wiley.com
SD Ramalho, LRF De Sousa, L Nebo… - Chemistry & …, 2014 - Wiley Online Library
… Among the 14 compounds evaluated, the most promising were 3-epiursolic acid (3), 3-(hydroxyimino)oleanolic acid (9), and 3-(hydroxyimino)masticadienoic acid (13) with IC50 values …
Number of citations: 20 onlinelibrary.wiley.com
MY Huang, LJ Zhong, JM Xie, F Wang… - Helvetica Chimica …, 2013 - Wiley Online Library
… 3-Oxotaraxer-14-en-30-al (1), a new taraxastane-type triterpene, together with 14 known compounds, taraxerone (2), 3-epiursolic acid (3), 2α,3β-dihydroxyurs-12-en-28-oic acid (4), …
Number of citations: 24 onlinelibrary.wiley.com
NA Hatem, ZM Najah - Journal of Chemical and …, 2016 - researchgate.net
… The isolated compounds were pentacyclic triterpene alcohol uvaol, 7-methoxycoumarin, 3-epiursolic acid in addition to the flavonoid glycoside luteolin-3-O-glucoside. …
Number of citations: 8 www.researchgate.net
YK Yatsyuk, SS Lyashenko, VS Batyuk - Chemistry of Natural Compounds, 1968 - Springer
… Benzene--ether (9: 1, and then 8:2) eluted 3-epiursolic acid (1.09 g… 3-epiursolic acid was obtained. This confirms literature data according to which the hydroxy group in 3-epiursolic acid …
Number of citations: 5 link.springer.com
BN Kal'yan, GV Lazur'evskii - Chemistry of Natural Compounds, 1968 - Springer
… Benzene--ether (9: 1, and then 8:2) eluted 3-epiursolic acid (1.09 g… 3-epiursolic acid was obtained. This confirms literature data according to which the hydroxy group in 3-epiursolic acid …
Number of citations: 1 link.springer.com
A OHNO, H KIZU, T TOMIMORI - Chemical and pharmaceutical …, 1996 - jstage.jst.go.jp
… -l, clerodin hemiacetal (14-hydro-15fihydroxyclerodin), jodrellin A, scutaltisin, squalene, 24-methylenecycloartanol and a mixture of 3-epioleanolic acid and 3—epiursolic acid. The …
Number of citations: 30 www.jstage.jst.go.jp
P Giannetto, G Romeo, MC Aversa - Phytochemistry, 1979 - Elsevier
A new triterpenoid, calaminthadiol, 3,4-seco-4(23),12-ursadien-3,28-diol, was isolated from the leaves of Satureia calamintha and Satureia graeca. Its structure was elucidated by …
Number of citations: 15 www.sciencedirect.com
BS Siddiqui, N Khatoon, S Begum… - Natural Product …, 2009 - Taylor & Francis
… The products obtained in each case were a mixture of 3-epiursolic acid, and ursolic acid identified through comparison of their spectral data with those previously reported (Delgado & …
Number of citations: 12 www.tandfonline.com

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